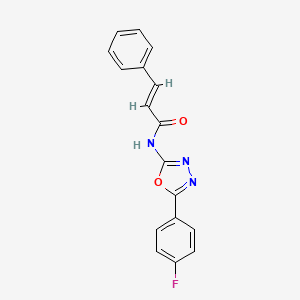

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide” is a complex organic compound. It likely contains a fluorophenyl group, an oxadiazole ring, and a cinnamamide moiety . These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions . For instance, cinnamamides can be synthesized and tested for α-glucosidase inhibitory activity .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which it is used. Similar compounds have been shown to display α-glucosidase inhibitory activity, which is influenced by their structure .Applications De Recherche Scientifique

Antimicrobial Activity

Cinnamamide derivatives have been studied for their potential antimicrobial properties. The presence of the cinnamic acid moiety and benzenesulfonamide pharmacophore groups in these compounds has shown significant activity against various strains of bacteria and fungi. Specifically, they have been active against Staphylococcus and Enterococcus species, with minimum inhibitory concentrations (MIC) as low as 1–4 µg/mL . This suggests that such compounds could be valuable in developing new antimicrobial agents to combat resistant strains of bacteria.

Anticancer Potential

The same cinnamamide derivatives have also been evaluated for their anticancer properties. In vitro studies have indicated that these compounds can exhibit cytotoxic effects on human cervical (HeLa ), ovarian (SKOV-3 ), and breast (MCF-7 ) cancer cell lines . This opens up possibilities for these compounds to be used as a basis for developing new anticancer medications.

Antioxidant Properties

The antioxidant capacity of cinnamamide derivatives has been assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) . Their ability to scavenge free radicals suggests a role in preventing oxidative stress-related diseases, making them candidates for further research in antioxidant therapies.

α-Glucosidase Inhibitory Activity

Cinnamamide derivatives have been synthesized and tested for their α-glucosidase inhibitory activity, which is a crucial target in managing diabetes mellitus. Some of these compounds have shown moderate inhibitory activity, which was better than acarbose, a standard drug used for this purpose . This indicates the potential of these compounds in the development of new antidiabetic drugs.

Anti-Inflammatory Applications

Synthetic cannabinoid compounds related to the cinnamamide structure have demonstrated the ability to restrain inflammatory responses in brain microglia and astrocytes. They have been effective in reducing the release of pro-inflammatory cytokines like TNF-α , IL-6 , and IL-1β . This suggests that cinnamamide derivatives could be explored as anti-inflammatory agents, particularly in neuroinflammatory conditions.

Drug Development and Pharmacokinetics

The physicochemical and pharmacokinetic characteristics of new cinnamamide derivatives have been evaluated, showing acceptable profiles with little toxicity . This is essential in the early stages of drug development, indicating that these compounds can be considered lead drug candidates for further optimization and testing.

Mécanisme D'action

Target of Action

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, also known as (E)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide, is a synthetic derivative that has been found to exhibit significant biological activities Similar compounds have been found to targetcholinesterase enzymes and α-glucosidase .

Mode of Action

Based on the targets of similar compounds, it can be inferred that it may interact with its targets to inhibit their activity . This interaction could lead to changes in the biochemical pathways these enzymes are involved in.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the targets it interacts with. For instance, cholinesterase enzymes play a crucial role in the regulation of acetylcholine levels . Therefore, inhibition of these enzymes could affect the acetylcholine-related pathways, potentially slowing down the progression of diseases like Alzheimer’s . Similarly, α-glucosidase is involved in carbohydrate digestion, and its inhibition could affect related metabolic pathways .

Pharmacokinetics

Similar compounds have shown satisfactory pharmacokinetic properties . More research is needed to determine the specific ADME properties of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibitory effects on its targets. For instance, inhibition of cholinesterase enzymes could lead to increased acetylcholine levels, potentially improving perception in patients with Alzheimer’s . Similarly, inhibition of α-glucosidase could lead to reduced carbohydrate digestion, potentially beneficial for managing diabetes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O2/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-11H,(H,19,21,22)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJVDSCRQPONIV-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2898717.png)

![1-(3,4-dimethylphenyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2898718.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2898721.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2898722.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2898723.png)

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2898729.png)

![(E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one](/img/structure/B2898730.png)

![ethyl 2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2898738.png)